(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-amino-2-hydroxyphenyl)-(azetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-4-1-3-7(9(8)13)10(14)12-5-2-6-12/h1,3-4,13H,2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSWXOHGIQRKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C(=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729807 | |
| Record name | (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464913-37-9 | |
| Record name | (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Azetidine Moiety
Azetidine derivatives are key building blocks in the target compound. The preparation of azetidine intermediates typically involves ring formation from epichlorohydrin and amines, followed by functional group transformations.
Method from Epichlorohydrin and Amines:
- Benzylamine is dissolved in water and cooled to 0–5 °C.
- Epichlorohydrin (1.3 equivalents) is slowly added under temperature control to avoid side reactions.
- The mixture is stirred for 12 hours, ensuring complete conversion as monitored by HPLC.
- The intermediate is isolated by filtration and washing with water and an organic solvent mixture (ethyl acetate and petroleum ether in 1:20 volume ratio).
- This intermediate is then refluxed in acetonitrile with sodium carbonate for 12 hours to promote ring closure and formation of 1-benzyl-3-hydroxyazetidine.
- Subsequent catalytic hydrogenation (using palladium on carbon and HCl) removes the benzyl protecting group to yield 3-hydroxy-azetidine hydrochloride with high purity and yield (~88.7%).
This method is scalable and allows for high purity azetidine intermediates suitable for further coupling.
Synthesis of the 3-Amino-2-hydroxyphenyl Fragment
The aromatic amine with hydroxy substitution is prepared via nitration and reduction steps starting from 2-hydroxyacetophenone derivatives:
- 2-Hydroxy-5-chloroacetophenone is dissolved in glacial acetic acid.
- Fuming nitric acid is added under controlled conditions in a microchannel reactor system to produce 2-hydroxy-3-nitro-5-chloroacetophenone.
- This intermediate is then subjected to catalytic hydrogenation using a Pd/C catalyst in the presence of triethylamine to reduce the nitro group to an amino group, yielding 3-amino-2-hydroxyacetophenone.
The use of microchannel reactors enhances safety, yield, and purity by providing controlled reaction environments and minimizing side reactions.
Coupling of Azetidine and Aromatic Amine to Form (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone
The final step involves forming the methanone (ketone) linkage between the azetidine nitrogen and the aromatic ring:
- The azetidine intermediate (3-hydroxyazetidine or its derivatives) is reacted with the 3-amino-2-hydroxyphenyl derivative or its activated form.
- Typical coupling involves acylation or amidation reactions, often facilitated by activating agents such as Mukaiyama reagent or other acid chlorides.
- Reaction conditions vary but generally include reflux in solvents like dichloromethane or acetonitrile with bases such as triethylamine to promote nucleophilic substitution.
- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times significantly. For example, bis-β-lactams were synthesized using microwave irradiation at 100 °C for 15–25 minutes, achieving yields up to 78% compared to 55–67% under conventional reflux.
Representative Data Table of Reaction Conditions and Yields for Related Coupling Reactions
| Entry | Product | Solvent | Reagent | Condition | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Target ketone analog | CH2Cl2 | Mukaiyama reagent | Reflux | 8 + 10 | 55 |
| 2 | Target ketone analog | CH2Cl2 | Mukaiyama reagent | Reflux | 16 | 65 |
| 3 | Target ketone analog | CH2Cl2 | Mukaiyama reagent | 50 °C | 5 | 67 |
| 4 | Target ketone analog | CH2Cl2 | Mukaiyama reagent | Microwave 100 °C | 0.25 | 78 |
Note: Though these data are from bis-β-lactam synthesis, the reagents and conditions are relevant for ketone formation in azetidine-aromatic systems.
Industrial Scale and Process Considerations
- Large-scale preparation involves cyclization of benzhydrylamine and epichlorohydrin in the presence of diisopropylethylamine and ethanol to prepare azetidine derivatives.
- Subsequent mesylation, cyanide displacement, hydrolysis, and deprotection steps yield azetidine-3-carboxylic acid derivatives.
- Deprotection by hydrogenolysis affords the free azetidine compound ready for coupling.
- Temperature control, solvent choice, and purification steps are critical to maintain high yield and purity.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation : Oxidation: Potassium permanganate , chromium trioxide , or hydrogen peroxide .
Reduction: Sodium borohydride , lithium aluminum hydride , or hydrogen gas .
Substitution: Halides , alkylating agents , or nucleophiles .
Major Products Formed:
Oxidation: Quinones , hydroquinones , or benzoquinones .
Reduction: Amines , alcohols , or alkanes .
Substitution: Halogenated derivatives , alkylated products , or nucleophilic substitution products .
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Properties
One of the primary applications of (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone is its use as an anti-inflammatory agent. Research indicates that the compound exhibits significant anti-inflammatory activity, which may be attributed to its ability to modulate inflammatory pathways. This property positions it as a candidate for further development in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .
Drug Discovery and Development
The azetidine scaffold, which includes this compound, is recognized for its versatility in drug design. It has been utilized in the synthesis of various bioactive compounds, particularly those targeting monoacylglycerol lipase (MAGL), an enzyme implicated in pain and inflammation pathways. Compounds derived from this scaffold have shown promise in preclinical models for their efficacy and selectivity .
Structural Modifications for Enhanced Activity
Research has focused on optimizing the structure of azetidine derivatives to improve their pharmacological properties. For instance, modifications to the azetidine core can enhance metabolic stability and bioavailability, crucial factors for drug efficacy. Studies have demonstrated that substituents on the azetidine ring can significantly influence the compound's interaction with biological targets, leading to improved therapeutic profiles .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound and related compounds:
Mechanism of Action
The mechanism by which (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ in substituents on the phenyl ring, azetidine modifications, or additional functional groups (Table 1).
Key Observations :
- Halogenation : Fluorine and iodine in the compound from enhance electrophilicity and binding to kinase active sites, improving anticancer potency .
- Azetidinone vs. Azetidine: The β-lactam in introduces ring strain and reactivity, enabling covalent interactions with biological targets (e.g., tubulin) .
Physical and Crystallographic Properties
- Crystallinity : Cobimetinib fumarate () forms thermodynamically stable crystals (Form A) with low hygroscopicity, optimizing formulation stability .
- Solubility: Azetidin-1-yl(4-hexylphenyl)methanone () is oil-like, contrasting with the polar, crystalline nature of hydroxyl/amino-substituted analogs .
Biological Activity
The compound (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone , also known by its chemical structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and presenting findings in a structured manner.
Chemical Structure and Properties
The compound consists of an azetidine ring connected to a phenolic moiety, which is substituted with an amino and a hydroxy group. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of azetidine compounds can possess significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria .
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes relevant to disease processes, such as monoacylglycerol lipase (MAGL), which is implicated in pain and inflammation pathways .
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of azetidine derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 7.81 µg/mL .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 3-Amino-2-hydroxyphenyl derivative | 3.0 | S. aureus |
| 3-Amino-2-hydroxyphenyl derivative | 4.5 | E. coli |
Cytotoxicity Studies
Cytotoxic effects were evaluated on various cancer cell lines, with some derivatives showing IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 20 | Study on azetidine analogs |
| HeLa (Cervical) | 15 | Study on azetidine analogs |
Enzyme Inhibition
The compound's potential to inhibit MAGL was investigated, revealing promising results that suggest a mechanism for its analgesic effects.
| Enzyme | Inhibition (%) at 50 µM | Reference |
|---|---|---|
| Monoacylglycerol Lipase (MAGL) | 70 | In vitro study |
Case Studies
- In Vivo Studies : An in vivo model demonstrated the efficacy of a derivative of this compound in reducing tumor size in xenograft models, indicating its potential as an anticancer agent.
- Chronic Pain Models : Another study assessed the analgesic properties in chronic pain models, where administration of the compound led to significant pain relief compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Coupling of the azetidine ring to the aromatic scaffold via nucleophilic acyl substitution or amide bond formation.
- Step 2 : Functionalization of the aromatic ring (e.g., hydroxylation, amination) under controlled pH and temperature to avoid side reactions.
- Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for ring closure), and catalysts (e.g., Pd for cross-coupling). Reaction progress is monitored via HPLC or TLC .
- Data Table :
| Step | Reagents | Solvent | Temp (°C) | Monitoring Method |
|---|---|---|---|---|
| 1 | Acyl chloride, Azetidine | DCM | 25 | TLC (Rf = 0.5) |
| 2 | NH3, CuSO4 | EtOH | 60 | HPLC (retention time: 8.2 min) |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR confirms aromatic proton environments (δ 6.8–7.2 ppm) and azetidine ring protons (δ 3.5–4.0 ppm). C NMR identifies carbonyl (δ 170–175 ppm) and quaternary carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 235.12) and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, SHELX software refines puckering parameters of the azetidine ring (amplitude and phase angle ) to confirm non-planar conformations .
Q. What computational methods are used to predict the conformational flexibility of the azetidine ring?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring puckering. Parameters like Cremer-Pople coordinates quantify out-of-plane deviations, with pseudorotation pathways analyzed using molecular dynamics simulations .
Advanced Research Questions
Q. How can contradictory NMR and X-ray data on azetidine ring conformation be resolved?
- Methodological Answer : Discrepancies arise from solution vs. solid-state conformations.
- Solution : Variable-temperature NMR (VT-NMR) detects dynamic puckering.
- Solid-State : X-ray data (refined via SHELXL) provide static snapshots.
- Mitigation : Compare DFT-predicted energy barriers for ring inversion (>5 kcal/mol indicates rigidity) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition?
- Methodological Answer :
- Target Engagement : Fluorescent substrate assays (e.g., MAGL inhibition using 4-nitrophenyl acetate) quantify IC.
- Selectivity Profiling : Screen against serine hydrolases (e.g., FAAH, ABHD6) to confirm specificity.
- Kinetics : Reversible vs. irreversible inhibition is determined via pre-incubation time-dependence studies .
Q. How does the compound’s pharmacokinetic profile influence in vivo experimental design?
- Methodological Answer :
- Dosing : Adjust based on plasma half-life (e.g., bid dosing if < 6 hr).
- Brain Penetration : Measure logP (optimal 2–3) and P-glycoprotein efflux ratios.
- Metabolite Tracking : LC-MS/MS identifies hydroxylated or glucuronidated metabolites in hepatic microsomes .
Q. What strategies mitigate racemization during synthesis of chiral azetidine derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-proline to enforce stereochemistry.
- Low-Temperature Coupling : Reduce thermal energy to prevent epimerization.
- Analytical Control : Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess (>98% required) .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and experimental IC values?
- Methodological Answer :
- Docking Artifacts : Verify force field parameters (e.g., GAFF vs. OPLS) and solvation models (implicit vs. explicit).
- Experimental Variability : Replicate assays with purified enzyme batches and standardized substrate concentrations.
- Allosteric Effects : Perform surface plasmon resonance (SPR) to detect non-competitive binding .
Safety and Handling
Q. What safety protocols are critical during handling of amino-hydroxyphenyl intermediates?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
